molecular formula C24H28N4O3S B11260180 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B11260180
M. Wt: 452.6 g/mol
InChI Key: LVKRYSFVUDXJIE-UHFFFAOYSA-N
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Description

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a combination of azepane, pyridazine, and benzenesulfonamide moieties, making it a versatile molecule for various experimental and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the pyridazine moiety. The phenyl group is then attached, and the final step involves the sulfonation and ethoxylation to form the benzenesulfonamide structure. Common reagents used in these reactions include halogenated compounds, sulfonating agents, and ethoxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
  • N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-fluoro-2-methoxybenzenesulfonamide
  • N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethoxybenzenesulfonamide stands out due to its ethoxybenzenesulfonamide group, which imparts unique chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C24H28N4O3S/c1-2-31-21-10-12-22(13-11-21)32(29,30)27-20-9-7-8-19(18-20)23-14-15-24(26-25-23)28-16-5-3-4-6-17-28/h7-15,18,27H,2-6,16-17H2,1H3

InChI Key

LVKRYSFVUDXJIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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